Atorvastatin Impurity 16

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

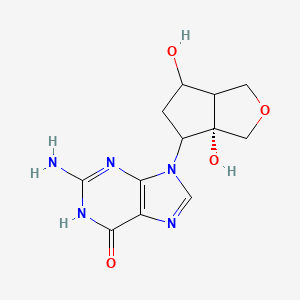

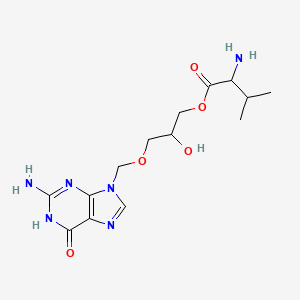

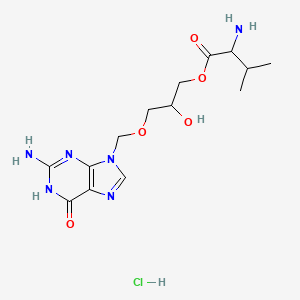

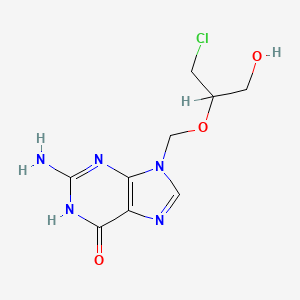

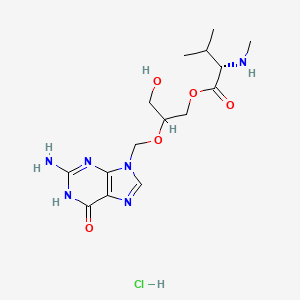

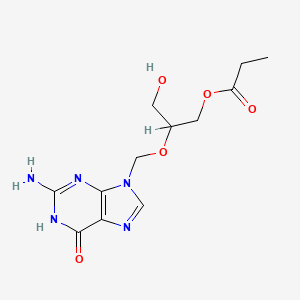

“Atorvastatin Impurity 16” is an impurity associated with atorvastatin, a widely used antilipemic drug. Atorvastatin belongs to the statin class of medications and is commonly prescribed to lower lipid levels and reduce the risk of cardiovascular diseases, including myocardial infarction and stroke . Impurities like “Impurity 16” can impact drug stability, efficacy, and safety.

Molecular Structure Analysis

科学的研究の応用

Stability-Indicating Methods and Impurity Profiling

A study by Elena Trajchova Kovachovska et al. (2022) developed a new stability-indicating method to evaluate the impurity profile of Atorvastatin film-coated tablets. This method aims to identify any changes in the impurity profile over time under various stress factors, ensuring quality control across different suppliers of active pharmaceutical ingredients (API) and excipients. This research underscores the significance of monitoring impurities like Atorvastatin Impurity 16 for maintaining drug quality and efficacy.

Forced Degradation Studies

Maja Hadzieva Gigovska et al. (2018) optimized experimental conditions for forced degradation of atorvastatin using an experimental design approach. This study aimed to understand the significant factors responsible for atorvastatin degradation, which includes the formation of impurities such as Atorvastatin Impurity 16. The degradation products were identified using advanced chromatographic and mass spectrometric techniques, providing insights into the stability and quality of atorvastatin formulations Maja Hadzieva Gigovska et al., 2018.

MALDI Mass Spectrometry Imaging for Impurity Assessment

Lívia Riberti Rodrigues et al. (2014) employed matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) for in situ assessment of atorvastatin impurities, including the atorvastatin lactone. This innovative approach allows for the direct quantification of impurities on drug tablets, offering a rapid and efficient method for quality control without the need for extensive sample preparation typically associated with chromatographic techniques Lívia Riberti Rodrigues et al., 2014.

Isolation and Characterization of Degradation Impurities

The work by R. Desai and Suresh Koradia (2019) focused on the isolation and characterization of unknown degradation impurities of Atorvastatin calcium in combination formulations. This study utilized modern separation and characterization techniques to identify and quantify degradation products, which is crucial for understanding the stability and safety of atorvastatin and its formulations R. Desai and Suresh Koradia, 2019.

特性

CAS番号 |

1450739-65-7 |

|---|---|

製品名 |

Atorvastatin Impurity 16 |

分子式 |

C40H47FN2O8 |

分子量 |

702.83 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1S,3S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B601533.png)